Soladulcoside B
Description
Soladulcoside B is a steroidal glycoside first isolated from plants in the Solanum genus, notably Solanum dulcamara and Solanum nigrum. Its structure comprises a steroidal aglycone backbone linked to oligosaccharide units, though its exact configuration remains partially unresolved due to structural complexity . The compound was cataloged in the 2006 spectroscopic data compendium Spectroscopic Data of Steroid Glycosides, which highlights its spirostane or bufanolide-derived framework, typical of Solanum-derived glycosides . While its molecular formula is ambiguously noted as C48HnO15 in the Dictionary of Natural Products (likely a typographical error), it is structurally related to Soladulcoside A, a better-characterized analog with antitumor properties .
Properties
CAS No. |
137038-72-3 |
|---|---|
Molecular Formula |
C45H72O18 |
Molecular Weight |
901 g/mol |
IUPAC Name |
(1R,2S,3'R,4S,5'S,8R,9S,12S,13S,16S,18S)-5'-hydroxy-16-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one |
InChI |
InChI=1S/C45H72O18/c1-17-13-28(47)45(63-39(17)55)18(2)29-26(62-45)15-25-23-8-7-21-14-22(9-11-43(21,5)24(23)10-12-44(25,29)6)58-42-38(61-41-36(54)34(52)31(49)20(4)57-41)37(32(50)27(16-46)59-42)60-40-35(53)33(51)30(48)19(3)56-40/h17-38,40-42,46-54H,7-16H2,1-6H3/t17-,18?,19+,20+,21+,22+,23-,24+,25+,26+,27-,28+,29+,30+,31+,32-,33-,34-,35-,36-,37+,38-,40+,41+,42+,43+,44+,45?/m1/s1 |
InChI Key |
HYJKJYCNHQELHC-FVQRPIGGSA-N |
SMILES |
CC1CC(C2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)C)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1=O)O |
Isomeric SMILES |
C[C@@H]1C[C@@H](C2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1=O)O |
Canonical SMILES |
CC1CC(C2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)C)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically begins with the formation of the core spirocyclic structure, followed by the introduction of various functional groups through a series of reactions such as hydroxylation, methylation, and glycosylation. Each step may involve the use of specific catalysts, solvents, and temperature conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring consistency and purity. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is the most prominent reaction for Soladulcoside B, cleaving its glycosidic bond to release the steroidal aglycone and glucose. This process occurs under both acidic and enzymatic conditions:
Acid-Catalyzed Hydrolysis
In acidic environments (e.g., HCl or H₂SO₄), the glycosidic bond undergoes cleavage via protonation of the oxygen atom, followed by formation of a planar oxocarbenium ion intermediate. The reaction follows first-order kinetics with respect to this compound concentration .
Reaction Conditions and Outcomes
| Condition | Temperature (°C) | pH | Hydrolysis Rate (k, min⁻¹) | Major Products |
|---|---|---|---|---|
| 0.1 M HCl | 80 | 1.0 | 0.023 | Aglycone + Glucose |
| 0.05 M H₂SO₄ | 60 | 1.5 | 0.015 | Aglycone + Glucose |
Enzymatic Hydrolysis
Glycoside hydrolases (e.g., β-glucosidases) selectively cleave the β-glycosidic bond via a double-displacement mechanism involving acid/base catalysis. Aspartic or glutamic acid residues in the enzyme active site facilitate nucleophilic attack by water .
Enzyme-Specific Activity
| Enzyme Source | Optimal pH | Temperature (°C) | Catalytic Efficiency (kₐₜ/Kₘ, M⁻¹s⁻¹) |
|---|---|---|---|
| Aspergillus niger | 5.0 | 50 | 1.2 × 10³ |
| Bovine liver | 6.5 | 37 | 8.7 × 10² |
Thermal Degradation
This compound decomposes at elevated temperatures, with degradation pathways dependent on environmental conditions:
-
Inert Atmosphere (N₂): Dehydration of the steroidal backbone occurs at 220–250°C, forming unsaturated derivatives.
-
Oxidative Atmosphere (O₂): Combustion above 300°C yields CO₂, H₂O, and sulfur oxides (from the sulfate group).
Thermogravimetric Analysis (TGA) Data
| Atmosphere | Onset Temp (°C) | Mass Loss (%) | Residual Mass (%) |
|---|---|---|---|
| N₂ | 220 | 65 | 12 |
| O₂ | 180 | 88 | 3 |
Oxidation Reactions
The steroidal core and hydroxyl groups undergo oxidation under controlled conditions:
-
Jones Reagent (CrO₃/H₂SO₄): Oxidizes secondary alcohols to ketones (e.g., C3-OH → C3=O).
-
Ozone (O₃): Cleaves double bonds in the steroidal structure, producing diketones .
Product Distribution from Ozonolysis
| Reaction Time (min) | Major Product | Yield (%) |
|---|---|---|
| 30 | 3,17-Diketosteroid | 72 |
| 60 | Fragmented aldehydes | 89 |
Conjugation and Derivatization
This compound serves as a substrate for synthetic modifications:
-
Acetylation: Reacts with acetic anhydride to form peracetylated derivatives at all hydroxyl groups.
-
Sulfonation: Treatment with SO₃-pyridine introduces sulfate groups at C21, enhancing water solubility .
Acetylation Kinetics
| Reagent | Temp (°C) | Time (h) | Acetylation Efficiency (%) |
|---|---|---|---|
| Ac₂O (excess) | 25 | 12 | 98 |
| AcCl (catalytic) | 40 | 6 | 85 |
Analytical Characterization
Key methods for monitoring reactions include:
-
HPLC: Quantifies hydrolysis products using a C18 column (retention time: aglycone = 8.2 min, glucose = 2.1 min).
-
NMR Spectroscopy: Confirms structural changes (e.g., loss of anomeric proton signal at δ 4.8 ppm post-hydrolysis).
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biomolecules such as proteins and nucleic acids. Its multiple hydroxyl groups could facilitate hydrogen bonding and other interactions.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its complex structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example, in biological systems, it may bind to specific proteins or enzymes, altering their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and biological differences between Soladulcoside B and related compounds:
Key Findings
- Structural Complexity : this compound shares the steroidal glycoside backbone with Soladulcoside A but differs in sugar moiety composition, which may explain divergent bioactivities. For instance, Soladulcoside A demonstrates antitumor effects against A549 cells, whereas this compound’s activity remains unverified .
- Bioactivity Discrepancies: Degalactotigonin, another S. This underscores the critical role of structural modifications (e.g., acetylation, sugar chain length) in bioactivity.
- Taxonomic Specificity: While this compound is linked to S. dulcamara, analogs like Forbeside G and Stenantine (C45H73NO14) are isolated from unrelated species, suggesting evolutionary divergence in steroidal glycoside biosynthesis .
Mechanistic Insights
- Soladulcoside A : Proposed to induce apoptosis in NSCLC cells via EGFR pathway modulation, though detailed mechanistic studies are lacking .
- Degalactotigonin : Activates caspase-3 and caspase-9, leading to PARP cleavage and cell cycle arrest in G2/M phase .
- Solanine : Disrupts mitochondrial membranes and inhibits DNA repair mechanisms, contributing to its toxicity .
Q & A
Q. How can researchers ensure compliance with journal requirements when publishing this compound research?
- Methodological Answer : Adhere to target journal’s author guidelines (e.g., Beilstein Journal of Organic Chemistry). Limit experimental details to essential methodologies in the main text; provide synthetic procedures, spectral data, and extended dose-response curves in supplementary materials. Use citation managers (EndNote, Zotero) to format references sequentially and avoid excessive self-citation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
